N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide
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Description
N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide is a useful research compound. Its molecular formula is C12H13FN2O2S2 and its molecular weight is 300.37. The purity is usually 95%.
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Biological Activity
N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide, also known as FBT-131, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound includes a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial and anticonvulsant effects. This article explores the biological activity of FBT-131, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Anticonvulsant Properties
Recent studies have indicated that FBT-131 possesses significant anticonvulsant activity. In animal models of epilepsy, it has been shown to reduce both the frequency and severity of seizures. The underlying mechanisms may involve modulation of ion channels or neurotransmitter systems in the brain, although further research is needed to elucidate these pathways fully.
Antibacterial Activity
As a sulfonamide derivative, FBT-131 may exhibit antibacterial properties by inhibiting bacterial folic acid synthesis. Preliminary investigations suggest that it could be effective against certain bacterial strains; however, specific data on its antibacterial efficacy is still limited.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N'-bis(2-fluorobenzyl)sulfamide | Two 2-fluorobenzyl groups | Increased lipophilicity and potential for dual action |
N-(4-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide | 4-Fluoro instead of 2-fluoro | Different electronic properties affecting activity |
N-(benzyl)-N'-(thiophen-3-ylmethyl)sulfamide | Benzyl group instead of 2-fluorobenzyl | Potentially different pharmacokinetics |
Study on Anticonvulsant Effects
A study published in Pharmaceutical Research evaluated the anticonvulsant effects of FBT-131 using various seizure models. The results demonstrated a statistically significant reduction in seizure activity compared to control groups. The compound's efficacy was attributed to its ability to modulate GABAergic transmission and inhibit excitatory neurotransmitter release.
Antibacterial Efficacy Assessment
In vitro tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that FBT-131 exhibited moderate antibacterial activity. The minimal inhibitory concentration (MIC) values were determined using standard agar dilution methods, showing promise for further development as an antibacterial agent .
Pharmacokinetic Considerations
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of FBT-131. Utilizing computational tools like SwissADME can provide insights into its bioavailability and potential interactions with biological macromolecules .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S2/c13-12-6-2-1-4-10(12)8-14-19(16,17)15-9-11-5-3-7-18-11/h1-7,14-15H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBCZHGKIXCQKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CS2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.